N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
This compound belongs to the pyrido[1,2-a]pyrimidine carboxamide family, characterized by a fused pyridine-pyrimidine core with hydroxyl, oxo, and carboxamide substituents. The 2,2-dimethoxyethyl group at the N-position introduces steric and electronic modifications that influence its physicochemical and biological properties. For instance, amidation of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester with 2,2-dimethoxyethylamine in ethanol under reflux conditions is a plausible route .
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-20-9(21-2)7-14-11(17)10-12(18)15-8-5-3-4-6-16(8)13(10)19/h3-6,9,18H,7H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAIWWUINHUQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=C(N=C2C=CC=CN2C1=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound belonging to the pyridopyrimidine class, which has garnered interest for its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and antiproliferative properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 293.27 g/mol. The specific substituents in its structure suggest that it may exhibit diverse biological activities due to the presence of functional groups such as hydroxyl (OH), keto (C=O), and carboxamide (CONH₂) .
Antimicrobial Activity
Research indicates that compounds within the pyridopyrimidine class can exhibit significant antimicrobial properties. For instance, studies on similar compounds have demonstrated effectiveness against various bacterial strains. The structure of this compound suggests that it could possess similar activity due to the presence of a substituted amido group .
Table 1: Antimicrobial Activity of Pyridopyrimidine Compounds
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4c | E. coli | 12 | |
| 5e | S. aureus | 15 | |
| N-(2,2-dimethoxyethyl)-... | TBD | TBD | Current Study |
Antiviral Activity
This compound has been proposed as a potential antiviral agent based on structural similarities to other pyridopyrimidine derivatives that showed activity against viruses such as West Nile Virus and Herpes simplex virus . The low cytotoxicity observed in some derivatives indicates a favorable safety profile for further development.
Case Study: Antiviral Activity Against West Nile Virus
A related compound demonstrated significant antiviral activity with minimal cytotoxic effects in vitro. This underscores the potential for N-(2,2-dimethoxyethyl)-... to act similarly due to structural parallels .
Antiproliferative Activity
The antiproliferative effects of pyridopyrimidine derivatives have been documented in various cancer cell lines. For example, compounds targeting EGFR/VEGFR pathways have shown promising results in inhibiting cancer cell growth . The dual-targeting mechanism could be applicable to N-(2,2-dimethoxyethyl)-... based on its structural characteristics.
Table 2: Antiproliferative Effects of Pyridopyrimidine Compounds
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Modifications
The biological activity of pyrido[1,2-a]pyrimidine carboxamides is highly dependent on substituents at the N-position and modifications to the fused heterocyclic core. Below is a comparative analysis of key derivatives:
Table 1: Comparative Analysis of Pyrido[1,2-a]Pyrimidine Carboxamides
*Calculated based on molecular formula.
Key Findings from Comparative Studies
Bioisosteric Relationships: The benzyl-substituted derivative (Table 1, Row 2) exhibits analgesic activity comparable to 4-hydroxyquinolin-2-ones, highlighting bioisosteric equivalence between the pyrido-pyrimidine and quinolinone cores . Methylation at position 8 of the pyridine moiety in this derivative further modulates analgesic efficacy, demonstrating the impact of electronic effects .
Antiviral Specificity : The 4-chlorophenethyl analogue (Row 3) shows selective antiviral activity against West Nile Virus, suggesting that bulky, halogenated substituents enhance target binding while maintaining low cytotoxicity .
Role of Heterocyclic Fusion: The thieno-pyrido-pyrimidine derivative (Row 5) incorporates a sulfur atom, which may improve metabolic stability and π-stacking interactions in biological systems .
Q & A
Q. What are the common synthetic routes for preparing N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?
The compound is typically synthesized via aminolysis of ethyl esters. A general method involves reacting the ethyl ester derivative of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with a primary or secondary amine (e.g., 2,2-dimethoxyethylamine) in ethanol under reflux for 10–12 hours. The product is isolated by cooling the reaction mixture, diluting with ether, and filtering the precipitated amide . This method avoids salt formation due to reduced acidity of the 2-hydroxy group in the final product .
Q. What spectroscopic methods are used to characterize the compound’s structure?
Key techniques include:
- 1H and 13C NMR spectroscopy : To confirm proton environments and carbon frameworks, particularly distinguishing tautomeric forms in solution (e.g., zwitterionic vs. neutral structures) .
- X-ray crystallography : Resolves spatial conformation, hydrogen bonding, and crystallographic parameters. For example, Z-conformation of C=C double bonds and intramolecular hydrogen bonds (N–H···O) stabilize the molecular structure .
Q. How is the compound’s purity validated during synthesis?
Purity is assessed via:
- Melting point analysis : Sharp melting points indicate homogeneity .
- Elemental analysis : Matches theoretical and experimental C, H, N compositions .
- Chromatographic methods : HPLC or TLC to detect side products (e.g., unreacted ester or secondary amides) .
Advanced Research Questions
Q. How can synthesis be optimized to minimize side products like N-(4-methylpyridin-2-yl)-carboxamide?
Side products arise from competing aminolysis at alternative reactive sites. To suppress this:
- Use triethyl methanetricarboxylate as both solvent and acylating agent.
- Gradually add 2-amino-4-methylpyridine to preheated (150°C) triethyl methanetricarboxylate to favor regioselective acylation at the desired position .
- Control reaction stoichiometry to avoid excess amine, which promotes undesired pathways .
Q. How does methylation at position 8 of the pyridine moiety affect biological activity?
Methylation alters steric and electronic properties:
- Steric effects : Bulky substituents at position 8 reduce receptor binding affinity.
- Electronic effects : Electron-donating groups (e.g., –CH3) enhance resonance stabilization, potentially improving metabolic stability. In preclinical studies, methylation decreased analgesic activity compared to non-methylated analogues, suggesting a trade-off between stability and potency .
Q. How can conflicting data on biological activity (e.g., analgesic vs. anti-inflammatory effects) be resolved?
- Structural-activity relationship (SAR) studies : Systematically modify substituents (e.g., benzyl vs. dimethoxyethyl groups) and correlate with activity trends .
- Mechanistic assays : Use in vitro models (e.g., COX-2 inhibition for anti-inflammatory activity) to isolate target effects from off-target interactions .
- Conformational analysis : Compare crystal structures of active vs. inactive analogues to identify critical hydrogen-bonding or steric interactions .
Data Contradiction Analysis
Q. Why do some studies report zwitterionic forms in solution while others propose neutral tautomers?
The compound exists as an equilibrium mixture of zwitterionic and neutral forms in solution, influenced by solvent polarity and pH. In polar solvents (e.g., DMSO), zwitterionic forms dominate due to stabilization of charges, whereas nonpolar solvents favor neutral tautomers. NMR studies in deuterated DMSO confirm zwitterionic character via downfield shifts of NH protons and upfield shifts of carboxylate carbons .
Q. How can discrepancies in reported biological activity be addressed?
- Standardize assay conditions : Variations in cell lines, dosing protocols, or endpoint measurements (e.g., IC50 vs. EC50) can skew results.
- Control for metabolic stability : Some analogues may degrade rapidly in certain media, leading to false negatives. Use stability studies (e.g., microsomal incubation) to validate active species .
Key Methodological Takeaways
- Synthesis : Prioritize regioselective aminolysis under controlled heating and stoichiometry .
- Characterization : Combine NMR, X-ray crystallography, and elemental analysis for structural validation .
- Biological Studies : Use SAR-guided modifications and in vitro mechanistic assays to resolve activity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
